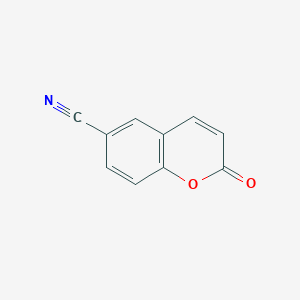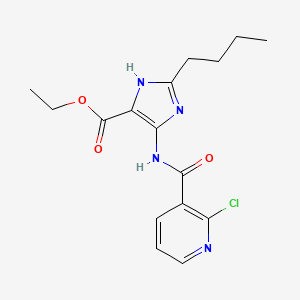
3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as OPBE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. OPBE belongs to the class of benzamide compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The research on compounds structurally related to 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide focuses on their synthesis, reactions, and potential applications in various fields, including medicinal chemistry and materials science. Notably, the synthesis and characterizations of benzamide derivatives and their reactions to form novel compounds have been a subject of study, aiming to explore their biological activities and potential therapeutic applications.
Synthesis Techniques and Derivatives : A study on the synthesis and reactions of 1,4-benzothiazine derivatives demonstrates the formation of novel compounds through reactions with dimethylformamide dimethylacetal (DMF-DMA) and various active methylene compounds. These synthetic pathways yield pyrido[3,2-b][1,4]benzothiazines and other heterocyclic compounds with potential antitumor and antimicrobial activities (Abbas & Farghaly, 2010).
Biological Activities and Applications : The antimicrobial and antitumor screening of synthesized compounds, such as those derived from 1,4-benzothiazine, illustrates the scientific interest in exploring these compounds for pharmaceutical applications. The structural modifications and chemical diversity of these derivatives aim to enhance their biological efficacy and understand their mechanism of action (Abbas & Farghaly, 2010).
Potential Pharmaceutical Applications
The exploration of benzamide derivatives for their pharmaceutical properties is evident in studies focusing on their synthesis, molecular docking, and evaluation of biological activities. These studies contribute to the development of novel therapeutic agents with potential applications in treating various diseases.
Antidopaminergic Properties : Research into benzamide derivatives with potential antipsychotic properties reveals the synthesis of compounds with significant affinity for dopamine D2 receptors. Such studies are crucial for developing new antipsychotic medications with reduced side effects and improved efficacy (Högberg et al., 1990).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, including those derived from visnaginone and khellinone, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, showing significant COX-2 inhibition and analgesic properties, indicate the potential for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antioxidant Activities : The synthesis and evaluation of novel N-substituted benzyl/phenyl derivatives have demonstrated moderate to significant radical scavenging activities. These findings suggest the potential of these compounds in developing antioxidants and exploring the bioactivities of parent ring systems for new bioactive molecules (Ahmad et al., 2012).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-12-6-5-11(10-13(12)22-2)15(20)16-8-9-18-14(19)4-3-7-17-18/h3-7,10H,8-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHURKUUAMZZNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2447150.png)
![[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2447154.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2447157.png)
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2447159.png)

![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)
![3-ethyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447166.png)

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)


